Mass Shift for MS Differentiation: D-Mannose-6,6'-C-d2 vs. Unlabeled D-Mannose
D-Mannose-6,6'-C-d2 provides a +2 Da mass shift relative to unlabeled D-mannose (m/z 180.16 → 182.17 for the [M+H]+ ion), enabling unambiguous differentiation between the internal standard and the endogenous analyte in mass spectrometry . This mass difference is sufficient to avoid isotopic overlap while minimizing the chromatographic retention time shift often observed with higher deuterium incorporation [1].
| Evidence Dimension | Molecular Weight and Mass Shift for MS |
|---|---|
| Target Compound Data | 182.17 g/mol; +2 Da shift from unlabeled |
| Comparator Or Baseline | Unlabeled D-Mannose: 180.16 g/mol |
| Quantified Difference | +2 Da mass increase |
| Conditions | Calculated based on molecular formula; applicable to ESI/APCI MS |
Why This Matters
This quantifiable mass difference is essential for accurate quantification, as it allows the internal standard to be distinguished from the analyte while closely mimicking its physicochemical properties.
- [1] ResolveMass Laboratories. How to use deuterated internal standards in LC-MS. LinkedIn article. Accessed April 2026. View Source
